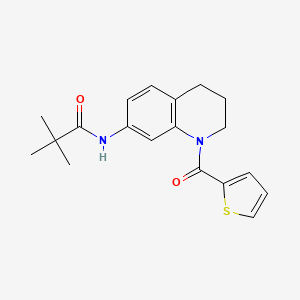
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it a subject of interest for many researchers.
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Tetrahydroisoquinolines
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide and related compounds have been synthesized through lithiation and reactions with various electrophiles. This process has been used to obtain derivatives that can undergo dehydration to form tetrahydroisoquinolines, a class of compounds with diverse biological activities (Smith, El‐Hiti, & Hegazy, 2010).
Crystallographic and Conformational Analysis
Structural studies of compounds related to this compound have revealed detailed insights into their molecular conformation and stability. These studies involve techniques such as X-ray crystallography and NMR spectroscopy, providing a thorough understanding of the molecular structures (Abbasi et al., 2011).
Chemical Sensing and Material Applications
- Chemosensors for Metal Ions: Certain derivatives of tetrahydroquinoline, closely related to the chemical structure of interest, have been designed and synthesized to function as chemosensors. These compounds can selectively identify toxic metal ions, such as Pd2+, showcasing potential applications in environmental monitoring and material sciences (Shally et al., 2020).
Pharmacological Activities
Antimicrobial Evaluation
Some tetrahydroquinoline derivatives exhibit significant antimicrobial activities. These compounds, structurally similar to this compound, have shown effectiveness against a range of bacterial and fungal species, indicating their potential as therapeutic agents (Bhatt et al., 2015).
Antifungal Activity
Novel tetrahydroquinoline compounds containing thiocarbonyl moieties have been designed, synthesized, and found to exhibit significant antifungal activities, particularly against certain plant pathogens. These findings highlight the potential of such compounds in agricultural applications and as leads for developing new antifungal agents (Zhang et al., 2018).
Histone Deacetylase Inhibition
Derivatives of tetrahydroquinoline, structurally related to the compound of interest, have been explored for their histone deacetylase (HDAC) inhibitory activity. This activity is crucial in regulating gene expression and has implications in cancer therapy. Some compounds in this class have shown promising results in suppressing the growth of prostate cancer cells, indicating their potential as anticancer agents (Liu et al., 2015).
特性
IUPAC Name |
2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQLZHAEBVFLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2811247.png)
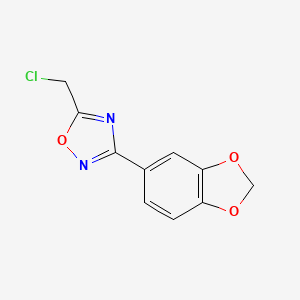

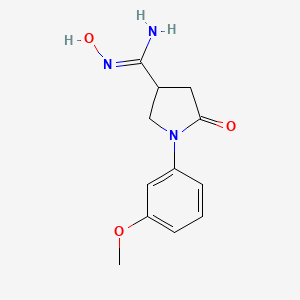
![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2811255.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2811256.png)
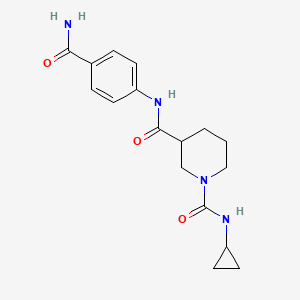
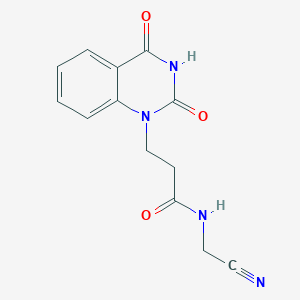
![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)